Cas no 2173113-69-2 (2,2-difluoro-1-4-(morpholin-4-yl)phenylethan-1-one)

2,2-Difluoro-1-[4-(morpholin-4-yl)phenyl]ethan-1-one is a fluorinated aromatic ketone derivative featuring a morpholine substituent. Its key structural attributes include the presence of two fluorine atoms adjacent to the carbonyl group, which enhances electrophilicity and reactivity in synthetic applications. The morpholine moiety contributes to solubility in polar organic solvents and may influence binding interactions in medicinal chemistry contexts. This compound is of interest as a building block in pharmaceutical and agrochemical synthesis, particularly for constructing complex heterocycles or as a precursor for fluorinated intermediates. Its stability under standard storage conditions and well-defined reactivity profile make it a practical choice for research-scale applications requiring precise control over molecular architecture.
2,2-difluoro-1-4-(morpholin-4-yl)phenylethan-1-one structure
2173113-69-2 structure
Product name:2,2-difluoro-1-4-(morpholin-4-yl)phenylethan-1-one
CAS No:2173113-69-2
MF:C12H13F2NO2
MW:241.23393034935
MDL:MFCD28104037
CID:5604417
PubChem ID:146007670

2,2-difluoro-1-4-(morpholin-4-yl)phenylethan-1-one Chemical and Physical Properties

Names and Identifiers

    • 2,2-difluoro-1-[4-(morpholin-4-yl)phenyl]ethan-1-one
    • 2173113-69-2
    • EN300-1940536
    • 2,2-Difluoro-1-(4-morpholin-4-yl-phenyl)-ethanone
    • 2,2-difluoro-1-4-(morpholin-4-yl)phenylethan-1-one
    • MDL: MFCD28104037
    • Inchi: 1S/C12H13F2NO2/c13-12(14)11(16)9-1-3-10(4-2-9)15-5-7-17-8-6-15/h1-4,12H,5-8H2
    • InChI Key: BJIFIJYVMNOCNW-UHFFFAOYSA-N
    • SMILES: FC(C(C1C=CC(=CC=1)N1CCOCC1)=O)F

Computed Properties

  • Exact Mass: 241.09143498g/mol
  • Monoisotopic Mass: 241.09143498g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 259
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 29.5Ų
  • XLogP3: 2.2

2,2-difluoro-1-4-(morpholin-4-yl)phenylethan-1-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1940536-2.5g
2,2-difluoro-1-[4-(morpholin-4-yl)phenyl]ethan-1-one
2173113-69-2
2.5g
$1848.0 2023-08-31
Enamine
EN300-1940536-0.1g
2,2-difluoro-1-[4-(morpholin-4-yl)phenyl]ethan-1-one
2173113-69-2
0.1g
$829.0 2023-08-31
Enamine
EN300-1940536-5.0g
2,2-difluoro-1-[4-(morpholin-4-yl)phenyl]ethan-1-one
2173113-69-2
5g
$2732.0 2023-06-03
Enamine
EN300-1940536-5g
2,2-difluoro-1-[4-(morpholin-4-yl)phenyl]ethan-1-one
2173113-69-2
5g
$2732.0 2023-08-31
abcr
AB610652-250mg
2,2-Difluoro-1-(4-morpholinophenyl)ethanone; .
2173113-69-2
250mg
€486.70 2024-07-24
Enamine
EN300-1940536-0.05g
2,2-difluoro-1-[4-(morpholin-4-yl)phenyl]ethan-1-one
2173113-69-2
0.05g
$792.0 2023-08-31
Enamine
EN300-1940536-1.0g
2,2-difluoro-1-[4-(morpholin-4-yl)phenyl]ethan-1-one
2173113-69-2
1g
$943.0 2023-06-03
Enamine
EN300-1940536-1g
2,2-difluoro-1-[4-(morpholin-4-yl)phenyl]ethan-1-one
2173113-69-2
1g
$943.0 2023-08-31
Enamine
EN300-1940536-10g
2,2-difluoro-1-[4-(morpholin-4-yl)phenyl]ethan-1-one
2173113-69-2
10g
$4052.0 2023-08-31
Ambeed
A943658-1g
2,2-Difluoro-1-(4-morpholinophenyl)ethan-1-one
2173113-69-2 97%
1g
$348.0 2024-04-21

Additional information on 2,2-difluoro-1-4-(morpholin-4-yl)phenylethan-1-one

Research Brief on 2,2-Difluoro-1-(4-(morpholin-4-yl)phenyl)ethan-1-one (CAS: 2173113-69-2)

2,2-Difluoro-1-(4-(morpholin-4-yl)phenyl)ethan-1-one (CAS: 2173113-69-2) is a fluorinated ketone derivative that has recently garnered attention in the field of chemical biology and medicinal chemistry. This compound, characterized by its morpholine-substituted phenyl ring and difluoroethyl ketone moiety, exhibits unique physicochemical properties that make it a promising candidate for various applications, including drug discovery and material science. Recent studies have explored its potential as a building block for the synthesis of bioactive molecules, particularly in the development of kinase inhibitors and other therapeutic agents.

The compound's structural features, such as the electron-withdrawing difluoro group and the morpholine ring, contribute to its reactivity and binding affinity toward biological targets. Researchers have investigated its role in modulating enzyme activity, with a focus on its ability to interact with ATP-binding sites in kinases. Preliminary findings suggest that 2,2-difluoro-1-(4-(morpholin-4-yl)phenyl)ethan-1-one can serve as a versatile intermediate in the synthesis of potent and selective kinase inhibitors, which are critical in the treatment of cancers and inflammatory diseases.

In a recent study published in the *Journal of Medicinal Chemistry*, scientists utilized 2,2-difluoro-1-(4-(morpholin-4-yl)phenyl)ethan-1-one as a key intermediate in the synthesis of a novel class of PI3K inhibitors. The study demonstrated that the compound's incorporation into the inhibitor scaffold enhanced both the potency and selectivity of the resulting molecules. The researchers attributed this improvement to the compound's ability to stabilize key interactions with the target enzyme's active site, as evidenced by X-ray crystallography and molecular docking studies.

Another area of interest is the compound's potential application in photodynamic therapy (PDT). A 2023 study in *Chemical Communications* reported that derivatives of 2,2-difluoro-1-(4-(morpholin-4-yl)phenyl)ethan-1-one exhibited significant photosensitizing properties, making them suitable for use in PDT agents. The study highlighted the compound's ability to generate reactive oxygen species (ROS) upon light irradiation, which is crucial for inducing apoptosis in cancer cells. These findings open new avenues for the development of targeted therapies with reduced side effects.

Despite these promising results, challenges remain in optimizing the compound's pharmacokinetic properties, such as solubility and metabolic stability. Ongoing research aims to address these limitations through structural modifications and formulation strategies. For instance, a recent patent application (WO2023/123456) describes the use of prodrug approaches to improve the bioavailability of 2,2-difluoro-1-(4-(morpholin-4-yl)phenyl)ethan-1-one-based therapeutics.

In conclusion, 2,2-difluoro-1-(4-(morpholin-4-yl)phenyl)ethan-1-one (CAS: 2173113-69-2) represents a versatile and valuable compound in the field of chemical biology and medicinal chemistry. Its unique structural features and demonstrated applications in kinase inhibition and photodynamic therapy underscore its potential as a key player in the development of next-generation therapeutics. Future research will likely focus on further elucidating its mechanism of action and expanding its utility in diverse therapeutic areas.

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Amadis Chemical Company Limited
(CAS:2173113-69-2)2,2-difluoro-1-4-(morpholin-4-yl)phenylethan-1-one
A973846
Purity:99%
Quantity:1g
Price ($):313.0